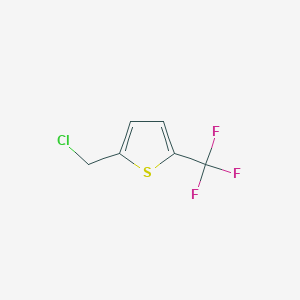






|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]([F:15])([F:14])[C:7]1[S:11][C:10]([CH2:12]O)=[CH:9][CH:8]=1>>[Cl:3][CH2:12][C:10]1[S:11][C:7]([C:6]([F:15])([F:14])[F:5])=[CH:8][CH:9]=1
|


|
Name
|
|
|
Quantity
|
4.89 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(S1)CO)(F)F
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1SC(=CC1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 289 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 52.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |